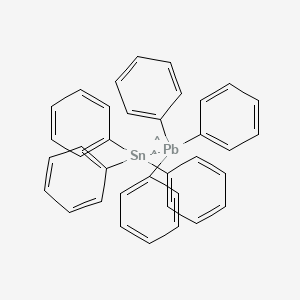
(Triphenylplumbyl)triphenylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Triphenylplumbyl)triphenylstannane is an organometallic compound that features both lead (plumbyl) and tin (stannane) atoms bonded to phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylplumbyl)triphenylstannane typically involves the reaction of triphenylplumbyl lithium with triphenylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
(Triphenylplumbyl)triphenylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out in organic solvents such as toluene or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenylplumbyl oxide and triphenylstannyl oxide, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
(Triphenylplumbyl)triphenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-metal bonds.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, where it is used to model biological systems involving metal atoms.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug design and development.
作用機序
The mechanism by which (Triphenylplumbyl)triphenylstannane exerts its effects involves the interaction of its metal centers with various molecular targets. The phenyl groups provide stability and facilitate the compound’s reactivity. The lead and tin atoms can participate in coordination chemistry, forming complexes with other molecules and influencing reaction pathways .
類似化合物との比較
Similar Compounds
Triphenylstannane: Contains tin bonded to three phenyl groups.
Triphenylplumbyl chloride: Contains lead bonded to three phenyl groups and a chloride atom.
Triphenylsilane: Contains silicon bonded to three phenyl groups.
Uniqueness
(Triphenylplumbyl)triphenylstannane is unique due to the presence of both lead and tin atoms in the same molecule, which imparts distinct chemical properties and reactivity compared to compounds containing only one type of metal atom. This dual-metal characteristic makes it a valuable compound for studying metal-metal interactions and developing new materials .
特性
CAS番号 |
87709-55-5 |
|---|---|
分子式 |
C36H30PbSn |
分子量 |
788 g/mol |
InChI |
InChI=1S/6C6H5.Pb.Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;; |
InChIキー |
ZXNWUKCDQOXRIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
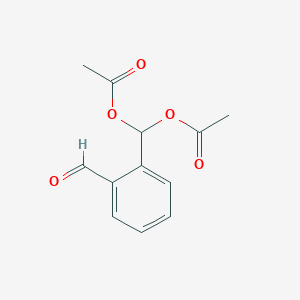
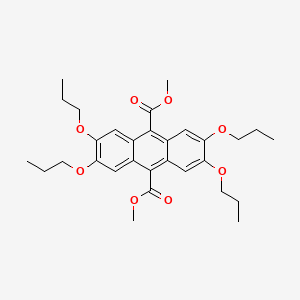
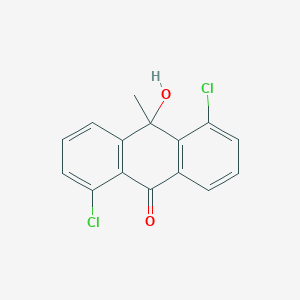
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)


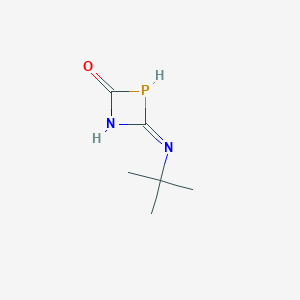
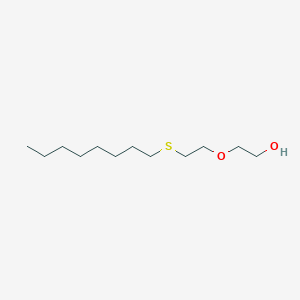
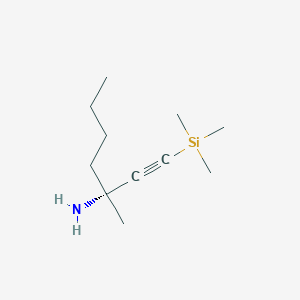
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)
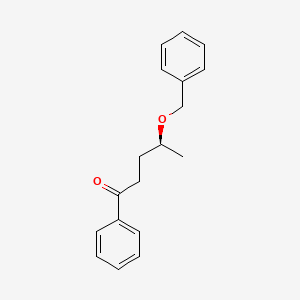
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)
